molecular formula C8H13F3N2O B2748212 2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide, Mixture of diastereomers CAS No. 1864820-70-1

2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide, Mixture of diastereomers

Cat. No. B2748212
CAS RN: 1864820-70-1
M. Wt: 210.2
InChI Key: WAQXQDZQKQGXSP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide is complex. The InChI code for this compound is 1S/C8H7F3N2O/c1-5-2-3-12-6 (4-5)13-7 (14)8 (9,10)11/h2-4H,1H3, (H,12,13,14) . This code provides a detailed description of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Evaluation in Pharmaceutical Research

Compounds with trifluoroacetamide groups have been synthesized and evaluated for their potential in pharmaceutical research. For instance, derivatives of piperidine, such as those involved in the creation of imaging probes for 5-HT2A receptors, have been developed, indicating the relevance of similar structural motifs in the design of pharmaceutical agents (J. Prabhakaran et al., 2006).

Chemical Synthesis and Material Science

Research in chemical synthesis and material science often involves the manipulation of complex molecules, including those with fluorinated components. For example, the electrochemical fluorination of methyl cinnamates demonstrated the production of diastereoisomeric mixtures of fluorinated compounds, showcasing the utility of fluorine chemistry in creating novel materials and intermediates (W. Dmowski et al., 1997).

Analytical Chemistry and Mechanistic Studies

Compounds with fluorine atoms, such as difluoromethyl groups, have been utilized in analytical chemistry for probing molecular interactions, as demonstrated in the study of glycan-protein interactions using NMR spectroscopic analysis. The difluoroacetamide moiety served as a novel tag for detecting interactions that involve N-acetylated sugars, illustrating the significance of fluorine atoms in enhancing the sensitivity and specificity of analytical methods (L. Calle et al., 2015).

properties

IUPAC Name

2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O/c1-5-2-3-12-4-6(5)13-7(14)8(9,10)11/h5-6,12H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQXQDZQKQGXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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